molecular formula C11H16O3 B7845245 1-(2,4-Dimethoxyphenyl)propan-1-ol

1-(2,4-Dimethoxyphenyl)propan-1-ol

Cat. No.: B7845245
M. Wt: 196.24 g/mol
InChI Key: ZYLSKDHGILYGGF-UHFFFAOYSA-N
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Description

Structural Classification and Relevance within Phenylpropanoid Chemistry

1-(2,4-Dimethoxyphenyl)propan-1-ol belongs to the large and diverse class of natural products known as phenylpropanoids. bldpharm.com These compounds are characterized by a fundamental C6-C3 carbon skeleton, which consists of a six-carbon aromatic phenyl ring attached to a three-carbon propane (B168953) chain. bldpharm.com Phenylpropanoids are biosynthesized in plants from the amino acid phenylalanine and play crucial roles in plant defense, structure, and signaling. sigmaaldrich.com

The structure of this compound fits this C6-C3 framework perfectly. Its key features include:

A benzene (B151609) ring substituted with two methoxy (B1213986) groups (-OCH3) at positions 2 and 4.

A three-carbon propyl chain attached to the ring.

A hydroxyl group (-OH) on the first carbon of the propyl chain, making it a secondary alcohol.

This specific arrangement of functional groups—a dimethoxy-substituted aromatic ring and a secondary alcohol on the side chain—classifies it as a simple phenylpropanoid. These simpler forms are often precursors to more complex structures like lignans (B1203133) and neolignans. ontosight.ai The methoxy and hydroxyl groups are significant as they provide sites for further chemical modification, influencing the molecule's reactivity and potential biological activity. ontosight.ai

Significance as a Target Molecule and Building Block in Organic Synthesis

In organic synthesis, molecules with multiple functional groups are highly valued as "building blocks" for constructing more complex chemical architectures. google.com this compound is significant in this regard due to the presence of its hydroxyl group and activated aromatic ring. These features allow it to serve as a versatile starting material or intermediate.

Propanol (B110389) derivatives are recognized as useful multifunctional reagents and starting materials in organic synthesis. google.com The hydroxyl group can be a nucleophile or can be converted into other functional groups, while the electron-rich dimethoxy-phenyl ring is susceptible to electrophilic substitution, allowing for the introduction of additional functionalities.

While specific syntheses starting directly from this compound are not widely documented, its isomers, such as 3-(3,4-dimethoxyphenyl)propan-1-ol, are used as intermediates in the synthesis of fluorinated benzamide (B126) neuroleptics. This highlights the potential of dimethoxyphenyl propanol structures as key components in the development of pharmaceutically active compounds. Furthermore, the chiral center at the carbon bearing the hydroxyl group means that enantiomerically pure versions of this compound could be valuable chiral building blocks for asymmetric synthesis, a critical technique in modern drug discovery.

Overview of Current Research Landscape and Gaps

The current research landscape for this compound itself is relatively sparse. While the broader class of phenylpropanoids and related dimethoxy-substituted compounds are the subject of extensive investigation for their potential antioxidant, anti-inflammatory, and neuroprotective effects, this specific isomer has not been a major focus. ontosight.ai

A review of scientific literature and chemical databases indicates that while the compound is commercially available and its basic properties are known, in-depth studies into its unique biological activities or its specific applications in synthesis are limited. bldpharm.com Much of the existing research focuses on its isomers, particularly the 3,4-dimethoxy and 2,5-dimethoxy substituted analogs. ontosight.aichemicalbook.com

This represents a significant gap in the research. The precise positioning of the methoxy groups on the phenyl ring can have a profound impact on a molecule's biological function and chemical reactivity. Therefore, the lack of dedicated studies on the 2,4-isomer means that its potential contributions to medicinal chemistry and materials science remain largely unexplored. Future research could fruitfully investigate the synthesis of novel compounds from this compound and screen it for various biological activities to unlock its untapped potential.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 830-99-9 bldpharm.com
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Structural Class Phenylpropanoid, Alcohol, Ether bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7,10,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLSKDHGILYGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2,4 Dimethoxyphenyl Propan 1 Ol and Its Stereoisomers

Chemo-Synthetic Pathways and Strategies

The primary route to 1-(2,4-dimethoxyphenyl)propan-1-ol involves the synthesis of its corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-1-one, which is then reduced to the target alcohol.

Precursor Synthesis via Aromatic Functionalization

The formation of the ketone precursor, 1-(2,4-dimethoxyphenyl)propan-1-one, relies on the electrophilic substitution of an activated aromatic ring.

The Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones. nsf.govyoutube.com In this reaction, an aromatic compound reacts with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nsf.govnih.gov The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile. nsf.gov

For the synthesis of 1-(2,4-dimethoxyphenyl)propan-1-one, the starting aromatic compound is 1,3-dimethoxybenzene (B93181). The two methoxy (B1213986) groups are strong activating groups and are ortho, para-directing. The acylation with propanoyl chloride is highly regioselective. Due to the steric hindrance between the two methoxy groups, the electrophilic attack predominantly occurs at the C4 position (para to one methoxy group and ortho to the other), which is the most sterically accessible and electronically activated position. This leads to the desired 2,4-disubstituted product.

The reaction is typically carried out by carefully adding the acyl chloride to a mixture of 1,3-dimethoxybenzene and the Lewis acid catalyst in a suitable solvent, such as dichloromethane (B109758) or carbon disulfide, often at low temperatures to control the reaction's exothermicity. nih.govnih.gov An alternative to aluminum chloride is the use of polyphosphoric acid (PPA) as both the catalyst and solvent, which can effect acylation without causing the cleavage of the aryl-ether bonds. nih.gov

Table 1: Key Parameters in Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

ParameterDetails
Aromatic Substrate 1,3-Dimethoxybenzene
Acylating Agent Propanoyl chloride or Propionic anhydride
Catalyst Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), Polyphosphoric acid (PPA)
Solvent Dichloromethane, Carbon disulfide, or neat (with PPA)
Key Outcome Regioselective formation of 1-(2,4-dimethoxyphenyl)propan-1-one

While Friedel-Crafts acylation is the most direct route, other methods can be employed for the synthesis of aryl ketones from highly activated aromatic rings. One notable alternative is the Houben-Hoesch reaction . wikipedia.orgthermofisher.cn This reaction involves the condensation of an electron-rich aromatic compound, like 1,3-dimethoxybenzene, with a nitrile (e.g., propanenitrile) in the presence of an acid catalyst, typically hydrogen chloride (HCl) and a Lewis acid such as zinc chloride (ZnCl₂). wikipedia.org

The mechanism involves the formation of a nitrilium ion from the nitrile and acid, which then acts as the electrophile. The aromatic ring attacks this species, leading to a ketimine intermediate after a series of steps. This imine is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.org The Houben-Hoesch reaction is particularly useful for synthesizing ketones from polyhydroxy- or polyalkoxyphenols where traditional Friedel-Crafts conditions might be too harsh or lead to multiple acylations. thermofisher.cn

Carbonyl Reduction Strategies for Propanol (B110389) Formation

Once the precursor, 1-(2,4-dimethoxyphenyl)propan-1-one, is synthesized, the next critical step is the reduction of the carbonyl group to a secondary alcohol.

Catalytic hydrogenation is an effective and "green" method for the reduction of ketones. wikipedia.orgresearchgate.net This process involves treating the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. synarchive.com For aromatic ketones, it is crucial to select a catalyst that selectively reduces the carbonyl group without reducing the aromatic ring. researchgate.net

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. thermofisher.cnsynarchive.com The reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under varying pressures of hydrogen gas. synarchive.com The use of specific catalysts, such as Pd(0)EnCat™ 30NP, has been shown to selectively reduce aromatic ketones to the corresponding alcohols under mild conditions (room temperature, atmospheric pressure of H₂), avoiding side reactions like hydrogenolysis of the resulting benzyl (B1604629) alcohol. wikipedia.orgsynarchive.com

A more complex, indirect route to the ketone precursor could involve the reduction of an alkyne. For instance, the partial reduction of an appropriate alkyne using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) would yield a cis-alkene. Subsequent oxidation of this alkene could then produce the ketone precursor. However, the direct hydrogenation of the readily available ketone is the more straightforward and common strategy for forming the final propanol.

For the synthesis of specific stereoisomers of this compound, asymmetric hydrogenation is the method of choice. This is often achieved using chiral ruthenium catalysts, such as those developed by Noyori, which incorporate chiral ligands like BINAP. nih.gov These catalytic systems can achieve high enantioselectivity, producing one enantiomer of the alcohol in significant excess. nih.govyoutube.com

Hydride transfer reagents are widely used in organic synthesis for the reduction of carbonyl compounds. The two most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. It is often used in protic solvents like methanol (B129727) or ethanol. The reduction of 1-(2,4-dimethoxyphenyl)propan-1-one with NaBH₄ would proceed via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield this compound. Due to its milder nature, NaBH₄ does not typically reduce other functional groups like esters or amides.

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent than NaBH₄. It will rapidly reduce ketones, as well as a wide range of other functional groups including esters, carboxylic acids, and amides. LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with protic solvents like water or alcohols. The reaction is followed by a separate aqueous or acidic workup step to protonate the intermediate alkoxide and destroy any excess hydride.

Table 2: Comparison of Hydride Reducing Agents for Ketone Reduction

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild, selective for aldehydes/ketonesStrong, unselective
Solvents Protic (e.g., ethanol, methanol)Aprotic (e.g., THF, diethyl ether)
Workup Simple, often just requires water/acidSeparate, careful quenching step required
Safety Relatively safe to handleHighly reactive with water, pyrophoric

The synthesis of specific stereoisomers can also be achieved using chiral hydride reagents or through asymmetric transfer hydrogenation. The latter often employs a chiral catalyst (like a ruthenium complex) and a hydrogen source such as isopropanol (B130326) or formic acid to achieve enantioselective reduction of the ketone. nih.gov The CBS reduction, which uses a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source, is another powerful method for the asymmetric reduction of ketones. youtube.com

Grignard Reagent Additions to Acetone Derivatives for Alcohol Synthesis

The addition of Grignard reagents to carbonyl compounds is a fundamental and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. masterorganicchemistry.comsigmaaldrich.comlibretexts.org In the context of synthesizing this compound, this typically involves the reaction of a Grignard reagent with a suitable propiophenone (B1677668) derivative.

Specifically, the synthesis can be achieved by reacting ethylmagnesium bromide with 2,4-dimethoxyacetophenone. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acetophenone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the desired tertiary alcohol, this compound.

The general reaction is as follows:

Step 1: Grignard Reagent Formation: Ethyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form ethylmagnesium bromide (CH₃CH₂MgBr). libretexts.org

Step 2: Nucleophilic Addition: The Grignard reagent is then added to a solution of 2,4-dimethoxypropiophenone. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. libretexts.org

Step 3: Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed with a dilute acid (e.g., HCl or H₂SO₄) to produce the final alcohol product. masterorganicchemistry.com

It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are strong bases and will react with water, which would quench the reagent and reduce the yield. sigmaaldrich.comlibretexts.org

Stereoselective and Asymmetric Synthesis

Achieving control over the stereochemistry of this compound is critical when it serves as a chiral building block. Various advanced synthetic strategies have been developed to produce specific enantiomers or diastereomers of this alcohol.

The asymmetric reduction of the prochiral ketone, 2,4-dimethoxypropiophenone, is a powerful method for obtaining enantiomerically enriched this compound. This approach utilizes chiral reducing agents to selectively deliver a hydride to one face of the carbonyl group.

A variety of chiral hydride reagents can be employed, often prepared by modifying common reducing agents like lithium aluminum hydride (LAH) or sodium borohydride with chiral ligands, typically chiral alcohols or amines. wikipedia.org For instance, LAH can be modified with chiral amino alcohols to create a chiral environment around the reactive hydride. wikipedia.org

Some notable examples of chiral reducing systems include:

BINAL-H Reagents: These are prepared from 1,1'-bi-2-naphthol (B31242) (BINOL) and lithium aluminum hydride. (R)-BINAL-H and (S)-BINAL-H are effective in the asymmetric reduction of aryl alkyl ketones, often providing high enantioselectivity. uwindsor.ca The stereochemical outcome is generally predictable, with (S)-BINAL-H yielding the (S)-alcohol and (R)-BINAL-H yielding the (R)-alcohol for ketones with a π-system. uwindsor.ca

CBS Reagents (Corey-Bakshi-Shibata): These are oxazaborolidine-based catalysts used in conjunction with a stoichiometric borane source. They are highly effective for the enantioselective reduction of a wide range of ketones.

Chiral Ruthenium Catalysts: Complexes of ruthenium with chiral diphosphine ligands, such as BINAP, in combination with a diamine, are highly efficient for the asymmetric hydrogenation of ketones, affording chiral alcohols with high enantiomeric excess. nih.gov

The choice of reagent and reaction conditions significantly influences the enantiomeric excess (e.e.) of the product.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org

In the synthesis of chiral this compound, a chiral auxiliary could be incorporated into the precursor molecule. For example, an ester of 2,4-dimethoxybenzoic acid could be formed with a chiral alcohol. Subsequent reaction steps, such as an alkylation, would be influenced by the stereochemistry of the auxiliary, leading to a diastereoselective product. Removal of the auxiliary would then yield the enantiomerically enriched target alcohol.

Commonly used chiral auxiliaries include:

Evans' Oxazolidinones: These are widely used for stereoselective alkylations and aldol (B89426) reactions. researchgate.net

Camphorsultams (Oppolzer's Sultams): These are effective in a variety of asymmetric transformations. harvard.edu

Pseudoephedrine: This can be used as a chiral auxiliary in alkylation reactions. wikipedia.org

The key advantage of this methodology is the high degree of stereocontrol that can be achieved.

Enantiodivergent synthesis allows for the preparation of both enantiomers of a chiral molecule from a single chiral starting material. nih.gov This is a highly efficient strategy as it avoids the need to find a separate chiral source or catalyst for each enantiomer.

A common approach involves using a common chiral precursor that can be manipulated through different reaction pathways to yield either the (R) or (S) enantiomer of the target molecule. For example, a D-mannitol-derived optically pure common precursor has been used to separately synthesize the (R)- and (S)-enantiomers of 1-(2,6-dimethylphenoxy)propan-2-ol, demonstrating the principle of enantiodivergent synthesis. nih.gov A similar strategy could be adapted for the synthesis of the enantiomers of this compound.

When a molecule contains two adjacent chiral centers, as in some derivatives or precursors of this compound, the relative stereochemistry is described as either threo or erythro. Diastereoselective synthesis aims to selectively produce one of these diastereomers over the other.

For instance, the synthesis of neolignans, which can have structures related to this compound, often involves controlling the threo/erythro stereochemistry. One reported method involves an asymmetric dihydroxylation to create a chiral threo-diol, which can then be inverted via an SN2 reaction to yield the erythro-isomer. researchgate.net The choice of reagents and reaction conditions is crucial for achieving high diastereoselectivity. For example, the use of specific bases and solvents can influence the stereochemical outcome of olefination reactions, leading to a preference for either the cis or trans alkene, which can then be further transformed into the desired diastereomer. organic-chemistry.org

Biocatalytic Synthesis and Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov This approach is gaining prominence due to its high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. researchgate.net

For the synthesis of chiral this compound, the asymmetric reduction of 2,4-dimethoxypropiophenone is a prime candidate for a biocatalytic approach. Alcohol dehydrogenases (ADHs), found in various microorganisms like yeast and bacteria, are particularly effective for this transformation. researchgate.net

For example, studies have shown the successful asymmetric bioreduction of 4-methoxyacetophenone using Saccharomyces uvarum, yielding the corresponding (S)-alcohol with high conversion and enantiomeric excess. researchgate.net Similar whole-cell biocatalysts or isolated enzymes could be applied to the reduction of 2,4-dimethoxypropiophenone. The use of deep eutectic solvents (DESs) as a reaction medium for biocatalytic reductions has also been explored and has shown promise for the synthesis of chiral alcohols. mdpi.com

The advantages of biocatalysis include:

High Enantioselectivity: Enzymes can often provide products with very high enantiomeric excess (>99% e.e.).

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure.

Environmental Friendliness: Biocatalysis avoids the use of heavy metals and harsh reagents often employed in traditional chemical synthesis. researchgate.net

The development of new biocatalysts through techniques like directed evolution and metagenomic screening continues to expand the scope and applicability of this powerful synthetic tool. springernature.com

Enzyme-Mediated Reductions of Ketones (e.g., using Ketoreductases, Alcohol Dehydrogenases, Whole-Cell Biocatalysts)

The asymmetric reduction of the prochiral ketone, 2,4-dimethoxypropiophenone, is a direct and efficient route to enantiomerically pure this compound. This transformation is effectively catalyzed by a range of biocatalysts, including isolated ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), as well as whole-cell systems.

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) are oxidoreductase enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. iijls.comresearchgate.net These reactions are dependent on a hydride donor, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H). organic-chemistry.org The high cost of these cofactors necessitates an in situ regeneration system for preparative-scale synthesis. organic-chemistry.org A common strategy is the "substrate-coupled" approach, where a cheap, sacrificial alcohol like 2-propanol is added to the reaction. The same enzyme (or a second dehydrogenase) oxidizes the sacrificial alcohol, thereby reducing the NAD(P)+ back to NAD(P)H. nih.gov

Whole-cell biocatalysts , such as bacteria (e.g., E. coli, Sphingomonas paucimobilis) or yeast (e.g., Saccharomyces cerevisiae), are frequently used for ketone reductions. researchgate.netnih.gov Using whole cells provides distinct advantages: the enzymes operate in their natural cellular environment, which can enhance stability, and the cell's own metabolic machinery can handle cofactor regeneration, often by simply adding glucose as a co-substrate. researchgate.netnih.gov This eliminates the need to add a separate enzyme system for cofactor recycling. mdpi.com To overcome the often poor water solubility of ketone substrates, these biotransformations can be performed in biphasic systems, where an organic solvent dissolves the substrate and the biocatalysis occurs in the aqueous phase or at the interface. organic-chemistry.org

The table below illustrates the typical performance of ketoreductases in the asymmetric reduction of analogous ketone substrates.

Table 1: Examples of Ketoreductase-Catalyzed Reduction of Aromatic Ketones This table presents data for analogous compounds to illustrate typical results, as specific data for 2,4-dimethoxypropiophenone was not available in the provided sources.

Ketone Substrate Biocatalyst (Enzyme) Product Enantiomer Enantiomeric Excess (ee) Conversion/Yield Reference
Acetophenone ADH from Leifsonia sp. (LsADH) (R)-1-phenylethanol >99% Good nih.gov
2-Hydroxyacetophenone ADH from Candida parapsilosis (CpADH) (S)-1-phenyl-1,2-ethanediol >99% Moderate nih.gov
1-[3,5-Bis(trifluoromethyl)phenyl]ethanone ADH from Lactobacillus kefir (LkADH) (R)-alcohol >99% 94% nih.gov
Ethyl 4-chloro-3-oxobutanoate Carbonyl reductase from Candida magnoliae (R)-alcohol >99% 92% nih.gov

Enzymatic Kinetic Resolution of Racemic Alcohols and Precursors (e.g., Lipase-Mediated Acylations or Hydrolyses)

Enzymatic kinetic resolution (EKR) is a powerful method for separating the enantiomers of racemic this compound. This technique relies on the ability of enzymes, particularly lipases, to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two. nih.gov Lipases are widely used for EKR due to their broad substrate tolerance, stability in organic solvents, and lack of need for cofactors. nih.gov

Two primary strategies are employed for the lipase-mediated kinetic resolution of racemic alcohols:

Enantioselective Acylation (or Esterification): In a low-water environment, a lipase (B570770) catalyzes the transfer of an acyl group from an acyl donor (e.g., vinyl acetate, ethyl acetate) to one of the alcohol enantiomers. nih.govresearchgate.net This results in a mixture of a highly enantioenriched ester and the unreacted, also enantioenriched, alcohol enantiomer. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components. nih.gov

Enantioselective Hydrolysis: This is the reverse reaction, where a racemic ester of the alcohol is hydrolyzed in an aqueous medium. The lipase selectively hydrolyzes one of the ester enantiomers to the corresponding alcohol, leaving the other ester enantiomer unreacted. nih.govnih.gov

The choice of lipase, solvent, and acyl donor can significantly impact the efficiency and enantioselectivity of the resolution. epa.gov Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), Pseudomonas fluorescens lipase (PFL), and Candida rugosa lipase (CRL) are commonly screened to find the optimal catalyst for a specific substrate. nih.govmdpi.com

Table 2: Lipase-Mediated Kinetic Resolution of Racemic Alcohols This table shows results for the structurally similar compound rac-1-phenyl-1-propanol to demonstrate the principles of enzymatic kinetic resolution.

Racemic Alcohol Lipase Acyl Donor Solvent Temp (°C) Result (at 2.5h) Reference
(R,S)-1-phenyl-1-propanol Novozym 435 Lauric Acid Toluene 50 95% ee (S)-enantiomer epa.gov

Chemo-Enzymatic Cascade Approaches for Enantiopure Intermediates

Chemo-enzymatic cascade reactions merge the versatility of chemical catalysis with the high selectivity of biocatalysis into streamlined, multi-step, one-pot processes. mdpi.comcsic.es This approach is highly attractive as it reduces the number of work-up and purification steps, saves time, and minimizes waste, aligning with the principles of green chemistry. rsc.org

A chemo-enzymatic cascade for producing enantiopure this compound could be designed as follows:

Chemical Synthesis of the Ketone: The synthesis begins with a chemical reaction, for example, a Friedel-Crafts acylation of 1,3-dimethoxybenzene with propionyl chloride or propionic anhydride, catalyzed by a Lewis acid, to produce the key intermediate, 2,4-dimethoxypropiophenone.

Enzymatic Reduction: In the same pot, after adjusting reaction conditions (e.g., pH, solvent), a stereoselective biocatalyst is introduced. A ketoreductase (KRED) or a whole-cell biocatalyst containing an alcohol dehydrogenase (ADH) reduces the prochiral ketone to a single enantiomer, either (R)- or (S)-1-(2,4-dimethoxyphenyl)propan-1-ol, with high enantiomeric excess. csic.esrsc.org

This strategy combines the power of well-established chemical reactions for forming carbon-carbon bonds with the unparalleled stereoselectivity of enzymatic reductions for creating chiral centers. mdpi.com The success of such a cascade depends on the compatibility of the chemical reagents with the biocatalyst, often requiring careful selection of catalysts and reaction conditions to avoid enzyme deactivation. csic.es

Substrate Specificity and Enantioselectivity of Biocatalysts

The success of any biocatalytic transformation hinges on two key properties of the enzyme: substrate specificity and enantioselectivity.

Substrate Specificity refers to the ability of an enzyme to bind and transform a particular molecule. For the synthesis of this compound, the biocatalyst must accept either the ketone precursor (2,4-dimethoxypropiophenone) for reduction or the racemic alcohol itself for kinetic resolution. This specificity is governed by the size, shape, and chemical properties of the enzyme's active site, which must accommodate the substrate in a productive orientation. biorxiv.org While many lipases and ketoreductases exhibit broad substrate scope, their efficiency can vary significantly depending on the substitution pattern of the aromatic ring and the nature of the alkyl chain. nih.gov

Enantioselectivity is the enzyme's ability to differentiate between two enantiomers of a chiral molecule or the two enantiotopic faces of a prochiral substrate. nih.gov In the reduction of 2,4-dimethoxypropiophenone, an enantioselective KRED or ADH will preferentially deliver a hydride ion to one face of the carbonyl group, leading to the formation of one alcohol enantiomer over the other. nih.gov Similarly, in kinetic resolution, a lipase will acylate or hydrolyze one enantiomer of racemic this compound much faster than the other. researchgate.net This selectivity arises from the differential stability of the diastereomeric transition states formed between the chiral enzyme and each of the enantiomers. The larger the energy difference between these transition states, the higher the enantioselectivity (measured as enantiomeric excess, ee) of the reaction.


Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Functional Group Interconversions

The hydroxyl group and the adjacent benzylic carbon serve as the focal points for a variety of chemical changes, encompassing oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Pathways: Conversion to Aldehydes, Ketones, and Carboxylic Acids

The oxidation of 1-(2,4-Dimethoxyphenyl)propan-1-ol, a secondary alcohol, primarily yields the corresponding ketone, 1-(2,4-Dimethoxyphenyl)propan-1-one. This transformation is a cornerstone of organic synthesis. Under more forceful conditions, the alkyl side chain can be cleaved at the benzylic position to form 2,4-Dimethoxybenzoic acid.

The mechanism for the oxidation to a ketone with a reagent like pyridinium (B92312) chlorochromate (PCC) proceeds through the formation of a chromate (B82759) ester. This intermediate then undergoes an E2 elimination, where a base abstracts the proton from the benzylic carbon, leading to the formation of the ketone's carbon-oxygen double bond.

Modern, more environmentally friendly methods for this oxidation have been developed, including photochemical approaches that utilize photocatalysts such as eosin (B541160) Y or thioxanthenone in the presence of molecular oxygen. organic-chemistry.orgrsc.org These "green" methods offer an alternative to traditional, often heavy-metal-based, oxidizing agents. organic-chemistry.orgrsc.orgorganic-chemistry.orgrsc.org

Table 1: Oxidation Reactions of this compound

Reaction Product Reagents and Conditions
Oxidation of secondary alcohol 1-(2,4-Dimethoxyphenyl)propan-1-one Pyridinium chlorochromate (PCC), Jones reagent (CrO3/H2SO4), MnO2, Swern or Moffatt oxidations (DMSO-based), TEMPO/NaOCl
Green Chemistry Approaches: Eosin Y/light/O2, Thioxanthenone/light/O2 organic-chemistry.orgrsc.org
Oxidative cleavage 2,4-Dimethoxybenzoic acid Hot, concentrated KMnO4 or Na2Cr2O7/H2SO4

Reduction Pathways: Formation of Saturated Analogues

The reduction of this compound to form the saturated compound 1-(2,4-Dimethoxyphenyl)propane requires the removal of the hydroxyl group (deoxygenation). A common laboratory method involves converting the alcohol into a better leaving group, such as a tosylate, which is then reduced with a strong hydride donor like lithium aluminum hydride. More direct and modern methods include catalytic systems based on titanium, such as Cp2TiCl2 with a silane (B1218182) as the hydride source, or through the use of visible light photoredox catalysis. rsc.orgchemrxiv.orgbeilstein-journals.org

Table 2: Reduction Reactions of this compound

Reaction Product Reagents and Conditions
Deoxygenation of benzylic alcohol 1-(2,4-Dimethoxyphenyl)propane 1. TsCl, pyridine (B92270) 2. LiAlH4; or Cp2TiCl2/Me(EtO)2SiH rsc.orgchemrxiv.org; or Visible light photoredox catalysis beilstein-journals.org

Nucleophilic Substitution Reactions Involving the Alcohol Moiety and Aromatic Ring

The hydroxyl group of this compound can be substituted by various nucleophiles. The reaction can proceed via two main mechanisms, SN1 or SN2, depending on the specific conditions.

Under strongly acidic conditions, the hydroxyl group is protonated to form water, a good leaving group. youtube.com Its departure generates a secondary benzylic carbocation. This carbocation is stabilized by resonance with the attached 2,4-dimethoxyphenyl ring, a feature that is enhanced by the electron-donating methoxy (B1213986) groups. A nucleophile, such as a halide ion, can then attack this carbocation, completing the SN1 reaction. youtube.com

In contrast, an SN2 mechanism can be favored by first converting the alcohol to a better leaving group (like a tosylate) and then reacting it with a strong nucleophile. This process involves a one-step, concerted attack by the nucleophile, leading to an inversion of the stereochemical configuration at the benzylic carbon. cureffi.org Benzylic compounds are generally good substrates for SN2 reactions because the aromatic ring helps to stabilize the transition state. cureffi.org Direct nucleophilic attack on the aromatic ring is less likely as it typically requires a leaving group on the ring itself and the presence of strong electron-withdrawing groups.

Acid-Catalyzed Reaction Mechanisms

In the presence of acid, this compound is prone to elimination and rearrangement reactions.

Dehydration Processes to Unsaturated Derivatives

When heated with a strong acid like sulfuric or phosphoric acid, this compound undergoes dehydration to form an alkene. youtube.com This reaction typically follows an E1 mechanism. ucalgary.caacs.org The process begins with the protonation of the hydroxyl group, forming a good leaving group (water). Loss of water generates the resonance-stabilized secondary benzylic carbocation. A weak base then removes a proton from an adjacent carbon, resulting in the formation of a double bond. The primary product is the conjugated alkene, 2,4-dimethoxy-1-(prop-1-en-1-yl)benzene, which can exist as a mixture of E and Z isomers. The stability gained by forming a conjugated system is a significant driving force for this reaction. ucalgary.ca

Table 3: Acid-Catalyzed Dehydration of this compound

Reaction Product Reagents and Conditions Mechanism
Dehydration (E/Z)-2,4-dimethoxy-1-(prop-1-en-1-yl)benzene Concentrated H2SO4 or H3PO4, heat E1

Rearrangements of Epoxide and Carbonyl Intermediates

While not a direct reaction of the starting alcohol, related intermediates can undergo mechanistically interesting rearrangements. For example, the alkene product from dehydration can be converted to an epoxide. Acid-catalyzed opening of this epoxide would lead to a carbocation, which could then undergo a 1,2-hydride or 1,2-alkyl shift in a process known as a semi-pinacol rearrangement, yielding a rearranged ketone or aldehyde.

Additionally, the ketone formed from the oxidation of this compound could potentially undergo rearrangements under acidic conditions, though this is less common for this type of structure under typical reaction conditions.

Role of Hydride Transfer Mechanisms in Lignin (B12514952) Model Degradation

Catalytic transfer hydrogenolysis (CTH) is a key process in the depolymerization of lignin, wherein hydrogen is transferred from a donor molecule, often a solvent like ethanol (B145695) or isopropanol (B130326), to the lignin model compound, leading to the cleavage of its ether and carbon-carbon bonds. researchgate.netrsc.orgrsc.orgnih.gov This process is typically facilitated by heterogeneous catalysts, such as palladium or nickel supported on materials like hydrotalcite or carbon. researchgate.netrsc.orgrsc.org

In the context of this compound, which serves as a non-phenolic lignin model, the CTH process involves the transfer of a hydride ion (H⁻) from the hydrogen donor to the benzylic carbon atom (the carbon bearing the hydroxyl group). This transfer is a crucial step in the cleavage of the molecule. The mechanism can proceed through a two-step (e⁻/H•) hydride transfer, where the ratio of different products can be influenced by the one-electron reduction potential of the catalyst. nih.gov

The process begins with the dehydrogenation of the benzylic alcohol on the catalyst surface to form the corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-1-one. Subsequently, hydrogenolysis of C-C or C-O bonds occurs. For compounds similar to this compound, studies have shown that the efficiency and selectivity of the CTH process are highly dependent on the catalyst, hydrogen donor, and reaction conditions such as temperature. researchgate.netnih.gov For instance, the use of Ni/C catalysts derived from metal-organic frameworks has proven effective in the self-transfer hydrogenolysis of lignin model compounds, where the lignin-derived alcohol itself can act as a hydrogen donor. rsc.org

Table 1: Catalytic Transfer Hydrogenolysis of a Lignin Model Compound (2-phenoxy-1-phenylethanol) using a Ni/C Catalyst nih.gov

Reaction Temperature (°C)Conversion (%)Main Products
120~100Phenol, Ethylbenzene
140~100Cyclohexanol, Ethylbenzene
200~100Cyclohexanol, Ethylcyclohexane
This table illustrates the effect of temperature on product distribution in a related lignin model compound, highlighting the progressive hydrogenation of the aromatic rings at higher temperatures.

Radical and Enzymatic Cleavage Mechanisms

The degradation of lignin and its model compounds is also significantly mediated by enzymes, particularly peroxidases secreted by white-rot fungi. nih.govusda.gov These enzymes catalyze oxidative cleavage reactions through radical-mediated pathways.

Investigation of C-C Bond Cleavage Reactions (e.g., Lignin Peroxidase Mediated Processes)

Lignin peroxidase (LiP) is a key enzyme capable of oxidizing non-phenolic lignin structures, which constitute the majority of linkages in lignin. usda.govacs.org LiP catalyzes the cleavage of strong C-C bonds, such as the Cα-Cβ and Caryl-Cα bonds, within the propyl side chain of compounds like this compound. acs.orgresearchgate.net

The enzymatic cycle of LiP involves its oxidation by hydrogen peroxide to an intermediate state, which then abstracts one electron from the aromatic ring of the lignin model compound. acs.org This single electron transfer (SET) is the initiating step for a cascade of reactions leading to bond cleavage. Studies on various lignin model compounds have demonstrated that LiP can cleave both β-O-4' ether bonds and C-C bonds, with the reaction's specificity being influenced by factors such as pH. escholarship.org For example, in the degradation of a phenolic lignin dimer, a decrease in pH from 5 to 2.6 significantly increased the total degradation and favored β-O-4' ether bond cleavage over Cα-C1 carbon bond cleavage. escholarship.org

Manganese peroxidase (MnP), another important ligninolytic enzyme, can also oxidize non-phenolic lignin models, often in the presence of mediators like lipids. nih.govusda.gov The proposed mechanism for MnP-catalyzed oxidation of some non-phenolic dimers involves hydrogen abstraction at the benzylic carbon rather than electron abstraction from the aromatic ring. nih.gov

Table 2: Effect of pH on Product Distribution in the Lignin Peroxidase-Catalyzed Degradation of a Phenolic Lignin Dimer escholarship.org

pHTotal Degradation (%)β-O-4' Cleavage (%)Cα-C1 Cleavage (%)Cα-Oxidation (%)
5.038.4---
2.692.565.527.03.6
Data adapted from a study on a phenolic model, indicating the significant role of pH in directing the cleavage pathway.

Radical Species Formation and Propagation

The primary mode of action of lignin peroxidase on non-phenolic lignin model compounds like this compound is the formation of an aryl cation radical. usda.govtandfonline.comnih.gov This is initiated by a single electron transfer from the electron-rich dimethoxy-substituted aromatic ring to the activated enzyme. acs.org

The formation of these highly reactive radical intermediates can be detected and monitored using techniques such as electron spin resonance (ESR) spectroscopy. usda.govtandfonline.comnih.gov Once formed, the aryl cation radical is unstable and undergoes spontaneous reactions. The subsequent propagation steps depend on the specific structure of the substrate and the reaction environment. Common pathways include Cα-Cβ cleavage of the propyl side chain, hydroxylation of benzylic methylene (B1212753) groups, and oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes or ketones. usda.gov In the case of this compound, the radical cation can lead to the cleavage of the Cα-Cβ bond, resulting in the formation of 2,4-dimethoxybenzaldehyde (B23906) and a two-carbon radical fragment.

Keto-Enol Tautomerism in Reaction Intermediates

During the degradation of this compound, intermediate species that can exhibit keto-enol tautomerism may be formed. orientjchem.orgmasterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton and the shifting of a double bond. libretexts.org

One of the primary oxidation products of the benzylic alcohol group in this compound is the corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-1-one. While the initial alcohol is not subject to this tautomerism, its oxidation product is. Furthermore, if Cα-Cβ cleavage occurs, it can lead to the formation of aldehydes and ketones. For instance, phenylpyruvic acid, a compound with a similar phenylpropane backbone, has been shown to exist predominantly in its enol form in aprotic solvents and methanol (B129727), while the keto form prevails in water. nih.gov

The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the presence of other functional groups that can stabilize one form over the other through effects like conjugation or intramolecular hydrogen bonding. orientjchem.orgwikipedia.org For most simple ketones, the equilibrium lies heavily towards the more stable keto form due to the greater strength of the C=O double bond compared to a C=C double bond. libretexts.org However, the formation of enol intermediates is a critical step in many organic reactions as the enol is a nucleophilic species at the α-carbon. masterorganicchemistry.com In the context of lignin degradation, the formation of keto-intermediates and their subsequent enolization can open up further reaction pathways for depolymerization.

Computational Chemistry and Molecular Modeling for 1 2,4 Dimethoxyphenyl Propan 1 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.

Geometric Optimization and Conformational Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or geometry, must be determined. Geometric optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 1-(2,4-dimethoxyphenyl)propan-1-ol, which has several rotatable bonds, this process is coupled with conformational analysis to identify the various low-energy conformations (conformers) and their relative stabilities.

The conformational landscape of alcohols like propanol (B110389) is influenced by the rotation around C-C and C-O bonds, leading to various conformers such as trans and gauche forms. arxiv.orgresearchgate.net For this compound, the rotation around the C-C bond of the propanol chain and the C-C bond connecting the phenyl ring to the propanol moiety would be of primary interest. The presence of bulky methoxy (B1213986) groups on the phenyl ring introduces steric hindrance, which significantly influences the preferred conformations. sapub.org Computational methods, such as those using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to optimize the geometry of these conformers. researchgate.net By comparing the calculated energies of the different optimized conformers, their relative populations at a given temperature can be predicted using Boltzmann statistics.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Charge Distribution, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) Analysis

Once the geometry is optimized, DFT can be used to probe the electronic properties of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. For aromatic compounds, these orbitals are typically delocalized π-systems.

Charge Distribution and Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It is useful for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the oxygen atoms of the hydroxyl and methoxy groups would be expected to be regions of negative electrostatic potential (electron-rich), while the hydrogen atom of the hydroxyl group would be a region of positive electrostatic potential (electron-poor).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and delocalization of electron density. This analysis can quantify the stability arising from these interactions, providing a deeper understanding of the molecule's electronic structure. nih.gov

Thermodynamic and Kinetic Characterization of Reaction Pathways (e.g., Transition State Identification, Reaction Force Analysis)

DFT is a powerful tool for studying the mechanisms of chemical reactions. For this compound, one could investigate reactions such as oxidation, dehydration, or etherification. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate.

The characterization of reaction pathways involves locating the structures of reactants, products, and transition states on the potential energy surface. mdpi.com Advanced techniques like reaction force analysis can provide further insights into the electronic and structural changes that occur as the reaction progresses. mdpi.com While specific reaction pathways for this compound have not been detailed in the literature, the methodologies for such studies are well-developed for a wide range of organic reactions, including those of similarly complex molecules. arxiv.org

Prediction of Spectroscopic Parameters (e.g., TD-DFT for UV-Vis Spectra, DFT/GIAO for NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

TD-DFT for UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. mdpi.comcam.ac.uk The calculated spectrum can be compared with experimental data to confirm the structure of the compound and understand the nature of its electronic transitions. nih.gov For this compound, the absorption bands in the UV region would be associated with π-π* transitions within the dimethoxy-substituted benzene (B151609) ring.

DFT/GIAO for NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable method for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. osti.govresearchgate.net The accuracy of these predictions can be high enough to distinguish between different isomers or conformers. cam.ac.ukbohrium.com The predicted chemical shifts for this compound would be sensitive to the local electronic environment of each nucleus, which is influenced by the conformation of the molecule and the electronic effects of the methoxy and hydroxyl groups.

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

Investigation of Solvent Effects on Reactivity and Conformation

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects explicitly by including solvent molecules in the simulation box.

For this compound, MD simulations could be used to study how the presence of a solvent, such as water or an organic solvent, affects its conformational preferences. The simulations can reveal the nature of solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the alcohol and water molecules. The organization of solvent molecules around the solute can impact its reactivity by stabilizing or destabilizing reactants, products, and transition states. Studies on similar molecules, like phenyl derivatives of butanol, have shown that the presence of a phenyl group can disrupt the hydrogen-bonding networks typically found in alcohols. nih.gov MD simulations can provide a detailed picture of these interactions and their influence on the dynamic behavior of the molecule in solution. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iq By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogues, thereby streamlining the drug discovery and development process. nih.gov

For a series of analogues of this compound, where the substituents on the phenyl ring or the propanol side chain are varied, a QSAR model could be developed. For example, studies on other phenyl-containing compounds have successfully used descriptors like ClogP (a measure of hydrophobicity), molar refractivity (a steric parameter), and quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to build predictive models. nih.gov

The general process for a QSAR study on analogues of this compound would involve:

Data Set Selection: A series of analogues with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue using specialized software.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to create a mathematical equation that correlates the descriptors with the biological activity. uobasrah.edu.iq

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors for QSAR Studies of this compound Analogues

Descriptor TypeDescriptor ExampleProperty RepresentedPotential Influence on Activity
Hydrophobic ClogPLipophilicityMembrane permeability and binding to hydrophobic pockets. nih.gov
Electronic HOMO/LUMO Energy GapChemical reactivity and stabilityInfluences interactions with biological targets.
Steric Molar Refractivity (MR)Molecular volume and polarizabilityAffects how the molecule fits into a binding site. nih.gov
Topological Balaban IndexMolecular branchingCan relate to the overall shape and size of the molecule.

A resulting QSAR equation might take the general form:

Log(1/C) = a(ClogP) + b(HOMO) - c(MR) + d

Where C is the concentration required for a specific biological effect, and a, b, and c are coefficients determined from the regression analysis. Such a model could then be used to predict the activity of novel analogues of this compound before their synthesis, prioritizing the most promising candidates for further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for assigning the primary structure of 1-(2,4-Dimethoxyphenyl)propan-1-ol. The chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals, along with the chemical shifts of the carbon signals, allow for the unambiguous identification of each atom's position within the molecule. rsc.orgrsc.org

¹H NMR Spectral Data: The proton NMR spectrum reveals distinct signals for the aromatic protons, the methoxy (B1213986) groups, the carbinol proton (CH-OH), the methylene (B1212753) group (CH₂), and the terminal methyl group (CH₃). The splitting patterns of these signals, arising from spin-spin coupling with neighboring protons, provide crucial connectivity information.

¹³C NMR Spectral Data: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electron-withdrawing or electron-donating groups. rsc.orghmdb.camiamioh.edudocbrown.info

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
-CH₃ (propanol chain)~0.9Triplet~7.4~10.2
-CH₂-~1.7Multiplet-~31.2
-CH(OH)-~4.8Triplet~6.5~66.5
-OCH₃ (at C4)~3.80Singlet-~55.3
-OCH₃ (at C2)~3.85Singlet-~55.5
Ar-H (at C5)~6.42Doublet of doubletsJ ≈ 8.4, 2.4~103.8
Ar-H (at C3)~6.45DoubletJ ≈ 2.4~98.2
Ar-H (at C6)~7.15DoubletJ ≈ 8.4~127.5
Ar-C (C1)---~125.8
Ar-C (C2)---~157.8
Ar-C (C3)---~98.2
Ar-C (C4)---~160.0
Ar-C (C5)---~103.8
Ar-C (C6)---~127.5

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR experiments are invaluable for confirming the structural assignments made from 1D spectra and for elucidating the through-bond and through-space connectivities within the molecule. youtube.comemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. sdsu.eduuvic.caresearchgate.net For this compound, COSY spectra would show correlations between the carbinol proton and the adjacent methylene protons, and between the methylene protons and the terminal methyl protons, confirming the propanol (B110389) side chain. It also helps in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. emerypharma.comsdsu.eduresearchgate.net This is crucial for definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.eduresearchgate.net HMBC is instrumental in establishing the connectivity between the propanol side chain and the dimethoxyphenyl ring, for instance, by showing correlations from the carbinol proton to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, which is key for determining the molecule's conformation and stereochemistry. ic.ac.ukrsc.org

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), is a powerful tool for tracing reaction pathways and understanding reaction mechanisms. scripps.edunih.govnih.gov In the context of this compound, isotopic labeling could be employed to study its formation or subsequent reactions. For example, using a deuterated reducing agent to synthesize the alcohol would result in a deuterium (B1214612) label at the carbinol position, which can be tracked using NMR or mass spectrometry to understand the stereoselectivity of the reduction.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint of its functional groups. biointerfaceresearch.comthermofisher.comnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. rsc.org Strong absorptions around 2800-3000 cm⁻¹ correspond to C-H stretching vibrations of the alkyl and aromatic parts of the molecule. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations of the alcohol and the methoxy ether groups appear as strong bands in the 1000-1300 cm⁻¹ range. sapub.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. thermofisher.comepequip.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch (Alcohol)~3400 (broad)Weak or not observed
C-H Stretch (Aromatic)~3100-3000~3100-3000
C-H Stretch (Aliphatic)~2960-2850~2960-2850
C=C Stretch (Aromatic)~1610, 1585, 1505~1610, 1585
C-O Stretch (Aryl Ether)~1260, 1030Variable
C-O Stretch (Alcohol)~1150Variable

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

When a single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. nih.gov This technique determines the precise spatial arrangement of all atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. researchgate.net Crucially, for chiral molecules like this one, X-ray crystallography can establish the absolute stereochemistry (R or S configuration) at the stereocenter (the carbinol carbon), provided a suitable heavy atom is present or by using anomalous dispersion techniques. The solid-state conformation revealed by X-ray crystallography offers insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. nist.govnist.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₁H₁₆O₃).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would include the loss of a water molecule from the alcohol, cleavage of the bond between the carbinol carbon and the aromatic ring, and cleavage of the propanol side chain.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated m/zObserved m/zFragmentation Pathway
[M]⁺C₁₁H₁₆O₃196.1099196.1097Molecular Ion
[M-H₂O]⁺C₁₁H₁₄O₂178.0994178.0991Loss of water
[M-C₂H₅]⁺C₉H₁₁O₃167.0708167.0706Loss of ethyl group
[M-C₃H₇O]⁺C₈H₉O₂137.0603137.0601Cleavage of the propanol side chain

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Phenylpropanoids and Lignans (B1203133)

Phenylpropanoids are a large and diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. wikipedia.org Their structures are based on a six-carbon aromatic phenyl group and a three-carbon propane (B168953) tail. wikipedia.org 1-(2,4-Dimethoxyphenyl)propan-1-ol serves as a key structural motif that can be elaborated into more complex phenylpropanoids, including lignans.

Lignans are a major class of phytoestrogens characterized by the coupling of two phenylpropanoid units. They exhibit a wide range of biological activities, making their synthesis a target of considerable interest. The synthesis of 8-O-4′-neolignans, for example, has been accomplished through various methods, often resulting in mixtures of isomers. researchgate.net The core structure of this compound is representative of the C6-C3 units that are foundational to these molecules. For instance, the related compound 1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol is a naturally occurring diphenylpropanoid that is classified within lignan (B3055560) compound libraries. chemfaces.com The synthetic pathways to these complex molecules often involve the strategic coupling and functionalization of phenylpropanoid precursors like this compound. The biosynthesis of these compounds in plants involves a series of enzymatic deaminations, hydroxylations, methylations, and reductions starting from phenylalanine. nih.gov

Chiral Building Block for Asymmetric Synthesis of Biologically Active Molecules

The presence of a chiral center at the C-1 position of the propanol (B110389) chain makes this compound a valuable chiral building block for asymmetric synthesis. Enantiomerically pure chiral alcohols are critical starting materials for the synthesis of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Asymmetric synthesis aims to produce a specific enantiomer or diastereomer of a chiral molecule. uvic.ca This can be achieved using various strategies, including the use of chiral catalysts or chiral auxiliaries that create a diastereomeric interaction, leading to one stereoisomer being formed preferentially. uvic.ca For example, the asymmetric synthesis of α-substituted o-methoxybenzyl alcohols has been achieved with high enantiomeric purity through the stereoselective addition of organometallic reagents to a kinetically resolved aldehyde precursor. rsc.org This highlights the utility of chiral phenyl alcohol derivatives in controlling stereochemistry. The this compound scaffold can be accessed in enantiomerically enriched forms, which can then be incorporated into larger, more complex target molecules, ensuring the correct stereochemistry required for biological function. The development of axially chiral compounds, another area of asymmetric synthesis, further underscores the importance of creating molecules with well-defined three-dimensional structures. nih.gov

Intermediate for β-Amino Alcohol Derivatives

β-Amino alcohols are a fundamentally important structural motif found in numerous natural products and pharmaceuticals. The vicinal (1,2) relationship between the amino and alcohol groups is key to their biological activity. There are numerous synthetic routes to access these compounds, often involving the ring-opening of epoxides with amines or the reduction of α-amino ketones. organic-chemistry.orgnih.gov

This compound is a suitable precursor for the synthesis of β-amino alcohol derivatives. A common synthetic strategy would involve the oxidation of the secondary alcohol to the corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-1-one. This ketone can then undergo reductive amination, where it is reacted with an amine (such as ammonia (B1221849) or a primary amine) and a reducing agent to form the desired β-amino alcohol. Alternatively, the ketone can be converted to an oxime, which is then reduced to the amino alcohol. google.com Stereoselective methods, such as those employing chiral N-tert-butanesulfinyl imines, can be used to control the stereochemistry of the newly formed amino group relative to the existing chiral center, leading to specific diastereomers of the β-amino alcohol. nih.gov

Table 1: Synthetic Pathways to β-Amino Alcohols from Phenylpropanol Precursors

Precursor Type Key Intermediate Reaction Product Class
Phenylpropanol Phenylpropanone Oxidation followed by Reductive Amination β-Amino Alcohol
Epoxide Epoxide Ring-opening with Amine β-Amino Alcohol
α-Hydroxy Ketone α-Hydroxy Ketone Reductive Amination 1,2-Amino Alcohol

Application in the Construction of Diversified Compound Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. acs.org These libraries are then screened for biological activity to identify promising new drug candidates. acs.orggoogle.com The design of these libraries often revolves around a central molecular scaffold, which is decorated with various substituents to create a diverse set of compounds.

This compound and its derivatives are excellent scaffolds for the construction of such libraries. The aromatic ring can be further functionalized, the hydroxyl group can be converted into other functional groups (esters, ethers, etc.), and the alkyl chain can be modified. This allows for the systematic variation of the molecule's properties, such as its size, shape, and polarity, which is crucial for exploring its potential interactions with biological targets. For example, a related diphenylpropanoid compound is included in both antibacterial and lignan-focused compound libraries, demonstrating the utility of this structural class in drug discovery efforts. chemfaces.com By using the this compound core, chemists can generate a focused library of novel phenylpropanoids to be screened for a wide range of pharmacological activities.

Significance in Lignin (B12514952) Model Compound Studies for Biomass Conversion Research

Lignin is a complex, aromatic biopolymer that, along with cellulose (B213188) and hemicellulose, forms the structural material of plants. It represents a vast and renewable source of aromatic chemicals, but its recalcitrant nature makes it difficult to break down into valuable smaller molecules. Research into the conversion of lignin-rich biomass into biofuels and platform chemicals is therefore of great importance.

To better understand the complex depolymerization reactions of lignin, researchers often study the reactions of smaller, well-defined "model compounds" that contain the same chemical linkages found in the native polymer. The most common linkage in lignin is the β-O-4 ether bond. This compound is a relevant model compound as it represents the basic phenylpropanoid C6-C3 unit that constitutes the lignin polymer. Studies on the catalytic hydrogenolysis of lignin model compounds, such as those with α-O-4 and β-O-4 linkages, provide crucial insights into the mechanisms of C-O bond cleavage. researchgate.netrsc.orgdigitellinc.com For instance, 2-(2-Methoxy-4-n-propylphenoxy)propan-1-ol, a compound with a very similar structure, has been identified as a product from the hydrogenolysis of spruce lignin, directly confirming the relevance of this type of molecule in biomass conversion studies. rsc.org Catalytic transfer hydrogenolysis, which uses a hydrogen-donor solvent instead of high-pressure hydrogen gas, is a promising strategy for lignin depolymerization, and studies with model compounds are essential for developing efficient catalysts for this process. nih.gov

Table 2: Common Lignin Model Compounds and the Linkages they Represent

Model Compound Lignin Linkage Represented Research Focus
2-Phenoxy-1-phenylethanol β-O-4 Catalytic Transfer Hydrogenolysis
Benzyl (B1604629) phenyl ether α-O-4 Mechanocatalytic Hydrogenolysis
This compound Phenylpropanoid unit (C6-C3) General reactivity and degradation pathways

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 1-(2,4-Dimethoxyphenyl)propan-1-ol, typically via the reduction of its corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-1-one, is a primary research focus. While traditional methods may use stoichiometric reducing agents, the future lies in the development of sophisticated catalytic systems that offer higher efficiency, selectivity, and sustainability.

Key research areas include:

Heterogeneous Catalysis: The design of robust, recyclable heterogeneous catalysts is paramount. For instance, bifunctional catalysts, such as those based on hafnium (Hf) or zirconium (Zr), could facilitate a one-pot cascade reaction involving both reduction and subsequent dehydration if desired acs.org. Another avenue involves supported palladium nanoparticles (Pd NPs), which have demonstrated high efficiency in the catalytic reduction of similar nitro-aromatic compounds riverpublishers.com.

Asymmetric Synthesis: Controlling the stereochemistry at the carbinol center is crucial for applications where a specific enantiomer is required. Future work will likely focus on developing chiral catalysts for the enantioselective reduction of the prochiral ketone or the asymmetric alkylation of 2,4-dimethoxybenzaldehyde (B23906). This can be achieved using transition metal complexes with chiral ligands or organocatalysts azom.com. The use of diethylzinc (B1219324) with chiral ligands like (2S)-DAIB has shown high enantioselectivity in producing chiral alcohols from aldehydes azom.com.

Biocatalysis: The use of enzymes or whole-cell systems, such as the mould Rhizopus nigricans, offers a green and highly selective alternative for producing chiral alcohols, as demonstrated in the synthesis of related neolignans mt.com.

Catalytic SystemReaction TypeKey AdvantagesRelevant Findings
Hf-based NanocatalystMeerwein-Pondorf-Verley (MPV) ReductionBifunctional, recyclable, uses safe hydrogen source (alcohols)Achieved 99.8% conversion of 4'-methoxypropiophenone. acs.org
Palladium Nanoparticles (Pd NPs)Catalytic Hydrogenation/ReductionHigh catalytic activity, potential for room temperature reactions.Efficiently catalyzed the reduction of 2,4-dinitrophenylhydrazine. riverpublishers.com
(2S)-DAIB / DiethylzincAsymmetric AlkylationHigh enantioselectivity (>95% ee).Effective for synthesizing chiral secondary alcohols from aldehydes. azom.com
Biocatalysts (e.g., Rhizopus nigricans)Stereoselective ReductionHigh stereoselectivity, environmentally benign conditions.Used to obtain natural Virolin with specific stereochemistry. mt.com

Integration of Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale production of this compound, transitioning from traditional batch manufacturing to continuous flow processing presents significant advantages. core.ac.ukacs.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and increased efficiency, making it a key area for future development. acs.orgrsc.org

The synthesis of this compound via the reduction of the corresponding ketone is often exothermic. In a continuous flow setup, a solution of the ketone and a hydrogen source could be pumped through a heated tube reactor containing a packed bed of a heterogeneous catalyst (as described in 7.1). This configuration provides:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, which is critical when using high-pressure hydrogen or energetic reagents acs.org.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of reaction heat, preventing thermal runaways and the formation of byproducts rsc.org.

Scalability and Automation: Production can be easily scaled by running the process for longer durations or by "numbering-up" (running multiple reactors in parallel). The entire process can be automated for consistent quality and reduced operational costs core.ac.uk.

The successful application of flow chemistry for producing APIs like ibuprofen (B1674241) and darunavir (B192927) underscores the potential of this technology for the reliable and cost-effective manufacturing of this compound. acs.orgacs.org

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully realize the benefits of both novel catalytic systems and continuous processing, real-time monitoring of the reaction is essential. Process Analytical Technology (PAT) provides the tools to design, analyze, and control manufacturing processes by measuring critical parameters in real-time. wikipedia.orgrsc.orgbruker.com Future research will integrate advanced spectroscopic techniques directly into the reaction vessel or flow path.

For the synthesis of this compound, this would involve:

In-line FTIR and Raman Spectroscopy: These techniques can monitor the reaction progress by tracking the disappearance of the ketone's carbonyl peak and the appearance of the alcohol's hydroxyl group. mt.comrsc.org Raman spectroscopy is particularly advantageous for reactions in aqueous media and for monitoring changes in catalyst structure acs.orgrsc.org.

On-line NMR Spectroscopy: Flow NMR has emerged as a powerful tool for obtaining detailed structural information and quantitative data on reactants, intermediates, and products directly from the reaction stream without sampling. azom.comrsc.org This would allow for precise determination of conversion and selectivity.

NIR Spectroscopy: Near-infrared spectroscopy is highly effective for monitoring bulk chemical composition and can be used to control reactant dosing in continuous Grignard reactions, a potential route to this alcohol core.ac.ukacs.orgresearchgate.net.

By providing continuous, real-time data, these PAT tools enable precise process control, ensuring consistent product quality, maximizing yield, and improving safety. acs.orgmt.com

Exploration of Self-Assembled Systems and Supramolecular Interactions

Beyond its synthesis, this compound possesses structural features that make it a candidate for forming ordered supramolecular structures. The presence of a hydroxyl group (hydrogen bond donor and acceptor), two methoxy (B1213986) groups (hydrogen bond acceptors), and an aromatic ring (capable of π-π stacking) provides the necessary non-covalent interactions to drive self-assembly. rsc.orgnih.gov

Future research in this area would focus on:

Inducing and Characterizing Self-Assembly: Investigating how the molecule behaves in various solvents and under different conditions (e.g., temperature, concentration) to induce the formation of higher-order structures like nanoparticles, hydrogels, or liquid crystals. nih.gov

Identifying Driving Forces: Determining the dominant intermolecular interactions (e.g., hydrogen bonding, hydrophobic effects, π-π stacking) that govern the assembly process.

Developing Novel Materials: The resulting supramolecular materials could have applications in diverse fields. For example, self-assembled nanostructures could serve as delivery vehicles for therapeutic agents, or hydrogels could be used in tissue engineering. rsc.orgnih.gov

This research direction transforms the molecule from a simple chemical entity into a building block for functional, stimuli-responsive materials. nih.gov

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

A powerful trend in modern chemical research is the synergy between experimental work and advanced computational modeling. This dual approach provides a deeper understanding at a molecular level and accelerates the development of new processes and materials. rsc.org

For this compound, this synergy can be applied in several ways:

Catalyst and Reaction Mechanism Design: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of catalytic reactions, predict transition state energies, and understand catalyst-substrate interactions. rsc.orgrsc.orgcoe.edu This insight allows for the rational design of more efficient and selective catalysts for its synthesis, reducing the need for extensive empirical screening acs.org.

Predicting Supramolecular Assembly: Molecular Dynamics (MD) simulations can model the self-assembly process, predicting how individual molecules of this compound will interact and organize into larger structures. riverpublishers.comnih.govmdpi.com These simulations can reveal the stable conformations and packing arrangements within an assembly, guiding experimental efforts to create new materials acs.org.

By combining computational predictions with targeted laboratory experiments, researchers can adopt a more efficient, knowledge-driven approach to exploring the chemistry and material science applications of this compound.

Q & A

Q. What are the common synthetic routes for 1-(2,4-Dimethoxyphenyl)propan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition of a Grignard reagent (e.g., ethylmagnesium bromide) to 2,4-dimethoxybenzaldehyde, followed by acid-catalyzed hydration. Alternative routes include the reduction of 1-(2,4-dimethoxyphenyl)propan-2-one using sodium borohydride (NaBH₄) in methanol . Optimization involves:
  • Temperature control : Reactions performed at 0–5°C improve regioselectivity.
  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) enhances electrophilic aromatic substitution efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers or byproducts.
    Table 1 : Comparison of synthetic methods
MethodStarting MaterialsYield (%)Key ConditionsReference
Grignard addition2,4-Dimethoxybenzaldehyde65–75THF, −10°C, 12 h
Ketone reduction1-(2,4-Dimethoxyphenyl)propan-2-one80–85NaBH₄, MeOH, RT

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for a triplet at δ 1.0–1.2 ppm (CH₃), a multiplet at δ 3.8–4.0 ppm (OCH₃), and a broad singlet at δ 1.8–2.2 ppm (OH, exchangeable). Aromatic protons appear as two doublets (δ 6.3–7.1 ppm) due to 2,4-substitution .
  • ¹³C NMR : Peaks at δ 55–60 ppm (OCH₃), δ 70–75 ppm (C-OH), and δ 105–160 ppm (aromatic carbons).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 212.1 (C₁₁H₁₆O₃) with fragmentation peaks at m/z 181 (loss of CH₂OH) and m/z 151 (loss of OCH₃) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethoxy groups influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :
  • Steric effects : The 2-methoxy group creates steric hindrance, slowing SN2 reactions at the β-carbon. Use bulky bases (e.g., LDA) to deprotonate the alcohol selectively .
  • Electronic effects : Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the benzylic position toward oxidation. For oxidation to the ketone, employ Jones reagent (CrO₃/H₂SO₄) under controlled conditions .
    Key Insight : Computational studies (DFT) predict higher activation energy for benzylic oxidation compared to unsubstituted analogs due to resonance stabilization .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) across studies?

  • Methodological Answer :
  • Assay standardization : Use CLSI/MIC guidelines for antimicrobial testing. Variations in microbial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) may explain discrepancies .
  • Structural analogs : Compare activity with derivatives (e.g., 1-(3,4-dimethoxyphenyl)propan-1-ol) to isolate substituent effects.
  • Solubility factors : Poor aqueous solubility may lead to false negatives. Use DMSO carriers (<1% v/v) and confirm compound stability via HPLC .

Q. What strategies are effective in analyzing enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 8.2 min vs. 9.5 min) .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm for alcohol configurations.
  • Derivatization : Convert to Mosher esters (using α-methoxy-α-trifluoromethylphenylacetic acid) for ¹H NMR analysis of diastereomeric ratios .

Data Contradiction Analysis

Q. Why do computational predictions of logP values for this compound vary significantly across studies?

  • Methodological Answer : Discrepancies arise from:
  • Software algorithms : Differences in fragment-based (e.g., Molinspiration) vs. atom-based (e.g., ACD/Labs) calculations.
  • Experimental validation : Use shake-flask methods (octanol/water) to measure logP. Reported experimental logP = 1.9 ± 0.2 vs. predicted 1.5–2.3 .
    Recommendation : Cross-validate with HPLC retention time correlations using C18 columns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.